molecular formula C14H13Cl2N3O3 B4322893 methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate

methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B4322893
M. Wt: 342.2 g/mol
InChI Key: TUEOBUFRNQDFTJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a pyrazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the reaction of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Uniqueness

Methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is unique due to the presence of both chloro substituents on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its effectiveness in certain applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-[(4,5-dichloro-1-ethylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c1-3-19-12(16)10(15)11(18-19)13(20)17-9-7-5-4-6-8(9)14(21)22-2/h4-7H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEOBUFRNQDFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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methyl 2-{[(4,5-dichloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate

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